Decyl isocyanate
Overview
Description
Decyl isocyanate is a linear alkyl isocyanate. It can be synthesized from decylamine.
Scientific Research Applications
Health Concerns and Safety : Isocyanates, including variants like dicyclohexylmethane‐4,4′‐diisocyanate, are known strong sensitizers and can cause allergic contact dermatitis. They require rigorous safety monitoring in workplaces where they are used (Donovan, Kudla, & DeKoven, 2009).
Substitutes for Toxic Chemicals : Arylsulfonyl isocyanates, which have many commercial uses, are toxic and traditionally prepared using dangerous chemicals. Dimethylaminopyridinium carbamoylides have been developed as safer substitutes for these isocyanates (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Protein-Isocyanate Interactions : Isocyanates have been used as probes for exploring protein structure due to their broad reactivity. The study of the inhibition of cholinesterases by alkyl isocyanates has shown patterns of decreased specificity with decreased alkyl chain length (Brown, Green, Cedel, & Cairns, 1987).
Chemical Synthesis : Isocyanates have been used in efficient synthesis methods like the decarbonylative cycloaddition of less-strained cyclic ketones with isocyanates, demonstrating their utility in developing new heterocycle formation methods (Zeng, Chen, & Dong, 2016).
Mutagenic Action : Isocyanates used in polyurethane production, such as toluene diisocyanate and methylene-diphenylisocyanate, have been shown to be mutagenic, which could indicate potential carcinogenic risks to humans (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Reactivity and Synthesis : Research has explored the reactivity of nitrogen-substituted isocyanates (N-isocyanates), which have been used in complex reactions and the synthesis of heterocycles in pharmaceuticals and agrochemicals (Vincent-Rocan & Beauchemin, 2016).
Agrochemical Applications : Isocyanates and isothiocyanates have been applied in the synthesis of agrochemicals, facilitating the construction of crucial carboxylic functions and heterocyclic rings (Lamberth, 2021).
Mechanism of Action
Target of Action
Decyl isocyanate, also known as 1-isocyanatodecane, is a linear alkyl isocyanate . It has been used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
Isocyanates, including this compound, are electrophilic in nature and are more reactive than structurally equivalent isothiocyanates against a variety of nucleophiles, such as alcohols, amines, and even water . This reactivity allows them to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that isocyanates can influence the function of proteasomes , which play a crucial role in regulating the concentration of particular proteins and degrading misfolded proteins. Disruption of these pathways can have downstream effects on cellular function .
Pharmacokinetics
Isocyanates are generally known for their reactivity, which can influence their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. As a potential proteasome inhibitor, this compound could disrupt the degradation of proteins within the cell, leading to an accumulation of unneeded or damaged proteins . This could potentially lead to cellular dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isocyanates are degraded in air and water, making them non-persistent in the environment . Furthermore, their reactivity can be influenced by the presence of other substances, such as alcohols and amines .
Safety and Hazards
Isocyanates, including Decyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
Future Directions
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Furthermore, environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .
Biochemical Analysis
Biochemical Properties
Decyl isocyanate may be used to synthesize potential proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The interaction of this compound with these biomolecules could potentially influence various biochemical reactions.
Cellular Effects
They can cause respiratory irritation and may lead to conditions like asthma
Molecular Mechanism
Isocyanates are known to react with water to form amines and carbon dioxide . This reaction could potentially influence the activity of enzymes and other biomolecules at the molecular level.
Metabolic Pathways
Isocyanates are known to react with water, leading to the formation of amines and carbon dioxide . This suggests that this compound could potentially be involved in metabolic pathways related to these compounds.
Properties
IUPAC Name |
1-isocyanatodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
Record name | Decyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-69-1 | |
Record name | Decyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of decyl isocyanate in creating thickening and clear aqueous compositions?
A1: this compound functions as a key component in the synthesis of polyurethane compounds, which are essential for thickening aqueous solutions while maintaining their clarity. [] The isocyanate group within this compound reacts with hydroxyl groups present in other components, such as polyalkylene glycols, to form urethane linkages. These linkages contribute to the formation of a polymeric network, resulting in increased viscosity and the desired thickening effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.